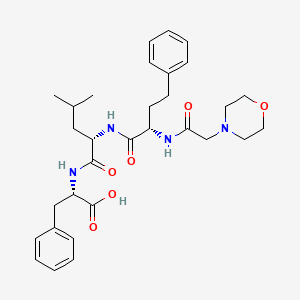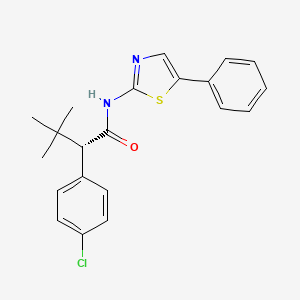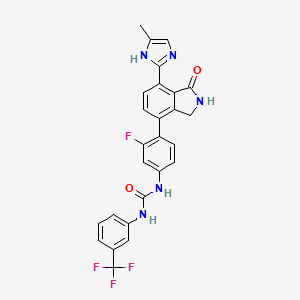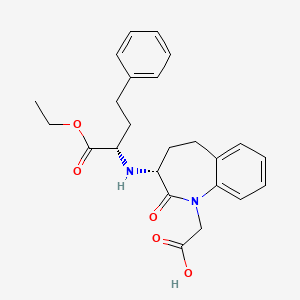
Ciliobrevin D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ciliobrevin D is a small molecule inhibitor that specifically targets cytoplasmic dynein, a motor protein involved in various cellular processes such as organelle transport, cell division, and ciliary movement . It is a cell-permeable, reversible, and specific inhibitor of AAA+ ATPase motor cytoplasmic dynein . This compound has been widely used as a tool to study dynein function and its role in cellular activities .
Wissenschaftliche Forschungsanwendungen
Ciliobrevin D hat zahlreiche Anwendungen in der wissenschaftlichen Forschung, darunter:
5. Wirkmechanismus
This compound übt seine Wirkung aus, indem es die ATPase-Aktivität des zytoplasmatischen Dyneins hemmt . Diese Hemmung stört die Motorfunktion von Dynein, was zu einem beeinträchtigten Organelltransport, gestörter Zellteilung und veränderter Zilienbewegung führt . Die molekularen Ziele von this compound umfassen die ATPase-Domäne von Dynein, die für seine Motoraktivität unerlässlich ist . Die an seinem Wirkmechanismus beteiligten Wege umfassen die Störung des mikrotubuli-basierten Transports und der Signalwege, die von der Dynein-Funktion abhängen .
Wirkmechanismus
Ciliobrevin D exerts its effects by inhibiting the ATPase activity of cytoplasmic dynein . This inhibition disrupts the motor function of dynein, leading to impaired transport of organelles, disrupted cell division, and altered ciliary movement . The molecular targets of this compound include the ATPase domain of dynein, which is essential for its motor activity . The pathways involved in its mechanism of action include the disruption of microtubule-based transport and signaling pathways dependent on dynein function .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Ciliobrevin D interacts with dynein, a small class of molecular motors that bind to microtubules and walk toward their minus ends . Dyneins are essential for the transport and distribution of organelles, signaling complexes, and cytoskeletal elements . This compound inhibits dynein-dependent microtubule gliding and ATPase activity in vitro .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It disrupts spindle pole focusing and kinetochore-microtubule attachment . It also inhibits Hedgehog (Hh) signaling and primary cilia formation . In neurons, this compound has been shown to inhibit the bidirectional transport of multiple axonal organelles .
Molecular Mechanism
This compound exerts its effects at the molecular level by blocking the AAA+ ATPase motor cytoplasmic dynein . This disruption of dynein function leads to a variety of downstream effects, including the disruption of spindle pole focusing, cold-stable microtubule formation, kinetochore-microtubule attachment, and melanosome aggregation .
Temporal Effects in Laboratory Settings
This compound’s effects are reversible, with changes detectable within the first 20 minutes of treatment
Transport and Distribution
This compound is known to disrupt the transport and distribution of organelles, signaling complexes, and cytoskeletal elements within cells due to its inhibition of dynein
Subcellular Localization
This compound is known to disrupt the localization of various cellular components, including organelles and signaling complexes, due to its inhibition of dynein
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ciliobrevin D involves multiple steps, starting from commercially available starting materials. . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the purity and yield of the final product through purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Ciliobrevin D unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen an this compound zu modifizieren.
Substitution: Substitutionsreaktionen können verschiedene Substituenten am Benzoyl-Dihydrochinazolinon-Kern einführen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden häufig eingesetzt.
Substitution: Verschiedene Nukleophile und Elektrophile können in Substitutionsreaktionen verwendet werden, abhängig von der gewünschten Modifikation.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation oxidierte Derivate ergeben, während Substitutionsreaktionen eine Vielzahl von substituierten Benzoyl-Dihydrochinazolinon-Verbindungen erzeugen können .
Vergleich Mit ähnlichen Verbindungen
Ciliobrevin D ist einzigartig unter den Dynein-Inhibitoren aufgrund seiner spezifischen und reversiblen Hemmung der AAA+ ATPase-Motor-Zytoplasma-Dynein . Ähnliche Verbindungen umfassen:
Dynapyrazole: Diese sind stärkere Inhibitoren von Dynein im Vergleich zu this compound und haben unterschiedliche Hemmungsmodi.
This compound zeichnet sich durch seine spezifische Hemmung von Dynein und seine Nützlichkeit als Forschungswerkzeug zur Untersuchung der Dynein-Funktion in verschiedenen zellulären Prozessen aus .
Eigenschaften
IUPAC Name |
2-(7-chloro-4-oxo-3H-quinazolin-2-yl)-3-(2,4-dichlorophenyl)-3-hydroxyprop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H8Cl3N3O2/c18-8-1-3-10(13(20)5-8)15(24)12(7-21)16-22-14-6-9(19)2-4-11(14)17(25)23-16/h1-6,24H,(H,22,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJSIEVASHGLBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(NC2=O)C(=C(C3=C(C=C(C=C3)Cl)Cl)O)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H8Cl3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the primary mechanism of action of Ciliobrevin D?
A1: this compound functions by inhibiting the activity of cytoplasmic dynein 1, a microtubule motor protein. [, , , , , , , , ] It achieves this by disrupting the interaction between dynein and its cargo adaptor proteins. []
Q2: What are the downstream effects of this compound treatment in cells?
A2: As a dynein inhibitor, this compound disrupts various cellular processes dependent on dynein-mediated transport. Some observed effects include:
- Inhibition of organelle transport: Both retrograde and anterograde transport of mitochondria, lysosomes, and Golgi-derived vesicles are affected. [, ]
- Disruption of microtubule organization: Treatment can lead to a disorganized microtubule network in cells like Sertoli cells. []
- Impaired axon extension and branching: this compound can reversibly inhibit axon extension and interfere with nerve growth factor (NGF)-induced branching in neurons. []
- Defects in meiotic progression: In oocytes, dynein inhibition disrupts spindle assembly, chromosome alignment, and cortical granule arrangement, ultimately impacting meiotic progression. []
- Altered lysosome trafficking and autophagosome-lysosome fusion: this compound can impair lysosome movement and interaction with autophagosomes, potentially through its effect on dynein-mediated transport. [, ]
Q3: What is the role of dynein in axonal transport, and how does this compound help study this process?
A3: Dynein is the primary motor protein responsible for retrograde axonal transport, moving cargo towards the cell body. [, ] this compound, as a dynein inhibitor, allows researchers to investigate the specific contributions of dynein-mediated transport in axons by observing the consequences of its inhibition. For example, it has been used to study the role of dynein in:
- Cytoskeletal meshwork translocation during axonal elongation: Inhibiting dynein with this compound revealed its role in pushing the cytoskeletal meshwork forward, contributing to axon growth. []
- Maintaining the localization of MAP2 in developing neurons: Dynein, inhibited by this compound, was shown to be involved in the transport of the dendritic marker MAP2, highlighting its importance for neuronal morphology. []
Q4: How does this compound affect the Hedgehog signaling pathway?
A4: this compound treatment can affect the Hedgehog signaling pathway, which is crucial for various developmental and physiological processes. Research on epididymal epithelial cells demonstrated that this compound treatment led to a decrease in primary cilia length and a subsequent reduction in the expression of Hedgehog signaling target genes. [] This suggests that dynein activity is important for proper Hedgehog signaling, potentially by influencing cilia structure and function.
Q5: this compound appears to have applications in studying various diseases. Can you elaborate on some examples?
A5: Due to its ability to disrupt dynein function, this compound has emerged as a valuable tool in disease models, particularly those involving neurodegeneration, cancer, and other conditions where dynein-mediated transport is implicated:
- Neurological Disorders: Research suggests a potential link between impaired dynein function and neurodegenerative diseases. [, ] this compound's ability to inhibit dynein allows researchers to explore this link and investigate potential therapeutic strategies.
- Cancer: Studies utilize this compound to investigate the role of dynein in cancer cell migration and invasion, especially in confined environments. [] Understanding how this compound affects these processes could contribute to developing novel cancer therapies.
- Hypertension: Research has shown that this compound can improve β2-adrenoceptor-mediated vasodilatation in arteries from hypertensive rats, potentially by influencing the trafficking of ion channels involved in vascular tone. [] This highlights the potential of targeting dynein for therapeutic benefit in cardiovascular diseases.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
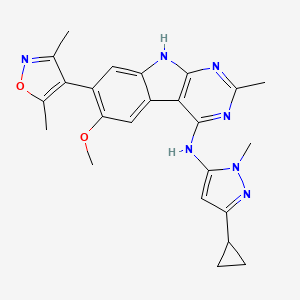

![N-[3-[3-(Aminosulfonyl)phenyl]-1H-indazole-5-yl]-2-(dimethylamino)-2-(2-ethylphenyl)acetamide](/img/structure/B606611.png)
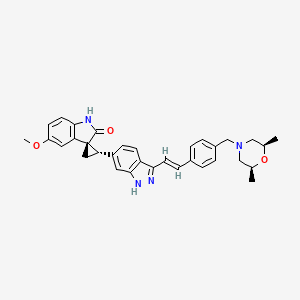
![N-[(R)-Cyclopropyl(2-pyridinyl)methyl]-3-[4-[(1alpha,5alpha)-3beta-hydroxy-8-azabicyclo[3.2.1]octane-8-yl]phenyl]-1H-indazole-5-carboxamide](/img/structure/B606613.png)
![N-cyclopropyl-2-methyl-4-[4-(oxan-4-ylmethylamino)-2-phenoxypyrazolo[1,5-a][1,3,5]triazin-8-yl]benzamide](/img/structure/B606614.png)
